Acetaldehyde-O-pentafluorophenylmethyl-oxime
Overview
Description
Acetaldehyde-O-pentafluorophenylmethyl-oxime is a colorless and highly reactive compound with the molecular formula C9H6F5NO and a molecular weight of 239.14 g/mol . This compound is known for its utility in the exploration of metabolic pathways and serves as a versatile building block for the synthesis of diverse compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde-O-pentafluorophenylmethyl-oxime typically involves the reaction of acetaldehyde with pentafluorobenzyl hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde-O-pentafluorophenylmethyl-oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted products, depending on the type of reaction and the reagents used .
Scientific Research Applications
Acetaldehyde-O-pentafluorophenylmethyl-oxime has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is utilized in the study of metabolic pathways due to its reactivity and ability to form stable derivatives.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetaldehyde-O-pentafluorophenylmethyl-oxime involves its ability to form stable oxime derivatives with various substrates. The compound interacts with molecular targets through nucleophilic addition reactions, leading to the formation of stable products. The pathways involved in these reactions are primarily based on the reactivity of the oxime group and the pentafluorophenylmethyl moiety .
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde oxime: Similar in structure but lacks the pentafluorophenylmethyl group.
Pentafluorobenzyl hydroxylamine: Contains the pentafluorophenylmethyl group but lacks the acetaldehyde moiety.
Uniqueness
Acetaldehyde-O-pentafluorophenylmethyl-oxime is unique due to the presence of both the acetaldehyde and pentafluorophenylmethyl groups, which confer distinct reactivity and stability properties. This combination makes it a valuable compound for research and synthesis applications .
Properties
IUPAC Name |
(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]ethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO/c1-2-15-16-3-4-5(10)7(12)9(14)8(13)6(4)11/h2H,3H2,1H3/b15-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDRYEADQPNLOH-RSSMCMFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114611-59-5 | |
Record name | Acetaldehyde-O-pentafluorobenzyloxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114611595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaldehyde-O-pentafluorophenylmethyl-oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.